molecular formula C15H18N4O3 B2713114 (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone CAS No. 2034317-85-4

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2713114
CAS No.: 2034317-85-4
M. Wt: 302.334
InChI Key: LANMMLAXYHGWIK-UHFFFAOYSA-N
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Description

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.334. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on related compounds includes the synthesis and structural characterization of complex molecules derived from pyrazole, pyridine, and furan derivatives. For example, the synthesis of mononuclear Re(I) complexes derived from pyrroline-pyrazolyl-pyridazine and their structural analysis reveals the formation of non-regular octahedrons around the metal center, indicating potential applications in catalysis and material science (Saldías et al., 2020).

Biological and Pharmacological Activities

Compounds containing pyrazole and furan moieties are known for their biological and pharmacological activities. Studies on tri-substituted pyrazoles have shown moderate antibacterial and antioxidant activities, suggesting their potential in developing new therapeutic agents (Lynda, 2021). Additionally, pyrazole derivatives have been investigated for their antimycobacterial activity, indicating their possible use in treating bacterial infections (R.V.Sidhaye et al., 2011).

Catalysis and Material Science

Research on pyrazine and furan derivatives has also explored their applications in catalysis and material science. For instance, the synthesis of Mn(II) complexes with napthyl/pyridine-pyrazole derivatives has demonstrated catalytic activities, suggesting their utility in biochemical reactions and as antimicrobial agents (Jana et al., 2019).

Organic Synthesis and Chemical Transformations

Studies on the transformations of pyrazine-containing compounds into various heterocyclic structures indicate their significance in organic synthesis, providing valuable intermediates for the development of novel compounds with potential applications in diverse fields (Kolar et al., 1996).

Mechanism of Action

As a potent inhibitor of PI3Kδ, DPM likely works by blocking the action of PI3Kδ, a type of enzyme involved in cellular functions such as cell growth and proliferation.

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-18(2)13-8-16-9-14(17-13)22-11-5-6-19(10-11)15(20)12-4-3-7-21-12/h3-4,7-9,11H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANMMLAXYHGWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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